Oleanane

概要

説明

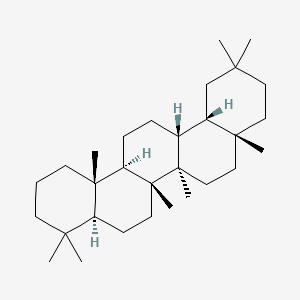

Oleanane is a natural triterpenoid commonly found in woody angiosperms. It is a member of the oleanoid series, which consists of pentacyclic triterpenoids where all rings are six-membered . This compound is often used as an indicator of these plants in the fossil record . The structure of this compound includes six connected isoprene units, forming a pentacyclic framework .

準備方法

Synthetic Routes and Reaction Conditions: Oleanane and its derivatives are synthesized from squalene, a precursor formed from six combined isoprene units through the mevalonate pathway in eukaryotes . The enzymatic cyclization of squalene produces various triterpenoids, including this compound .

Industrial Production Methods: Industrial production of this compound-type compounds often involves biotransformation processes. For instance, glycoside hydrolases from microorganisms like Paenibacillus lactis can hydrolyze specific bonds in this compound-type saponins to produce rare ginsenosides . This biotransformation approach is practical for preparing this compound derivatives through environmentally friendly methods .

化学反応の分析

Types of Reactions: Oleanane undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Substitution reactions can occur at different positions on the this compound structure, often using halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include oleanolic acid, which is an oxidized form of this compound, and various substituted derivatives that exhibit different biological activities .

科学的研究の応用

Pharmacological Applications

Oleanane and its derivatives exhibit a wide range of pharmacological properties, making them promising candidates for drug development. Key applications include:

- Anti-Cancer Properties : Synthetic this compound triterpenoids have shown significant anti-cancer effects across various types of cancer, including breast, liver, lung, and skin cancers. They inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways involved in cell survival and death .

- Anti-Inflammatory Effects : this compound derivatives possess potent anti-inflammatory properties. They have been demonstrated to suppress inflammation and oxidative stress, which are critical factors in many chronic diseases . For instance, certain synthetic this compound compounds have been shown to inhibit pro-inflammatory cytokines and enzymes .

- Hepatoprotective Activity : Oleanolic acid, a natural derivative of this compound, is used in traditional medicine for liver disorders. It has been marketed in China as an oral drug for treating liver conditions due to its ability to protect liver cells from damage .

- Antiviral Activity : Some this compound derivatives have demonstrated antiviral properties, particularly against hepatitis B virus. Studies have shown that these compounds can inhibit the replication of the virus .

Table 1: Summary of Key Studies on this compound Applications

作用機序

Oleanane exerts its effects through multiple molecular targets and pathways. For example, oleanolic acid modulates intracellular signaling pathways, leading to chemopreventive and antitumor activities . It induces apoptosis in cancer cells by activating both external and internal apoptotic pathways . Additionally, this compound-type saponins interact with capsaicin-sensitive nerves, endogenous nitric oxide, and prostaglandins to exert their pharmacological effects .

類似化合物との比較

Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.

Lupane: A triterpenoid with a different ring structure but comparable pharmacological effects.

Glycyrrhizic Acid: A triterpenoid saponin with anti-inflammatory and antiviral properties.

Uniqueness of Oleanane: this compound is unique due to its specific structural features, such as the orientation of methyl groups and the presence of six-membered rings . These structural characteristics contribute to its distinct biological activities and its use as an indicator of woody angiosperms in the fossil record .

生物活性

Oleanane, a pentacyclic triterpenoid, is a compound found in various plants and has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound is a member of the this compound-type triterpenoids, characterized by a specific molecular structure that includes a pentacyclic framework. Its derivatives have been studied extensively due to their potential therapeutic applications.

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : this compound has shown efficacy against various cancer cell lines. For instance, studies indicate that oleanolic acid (a derivative) displays significant cytotoxicity against breast (EMT-6) and colon (SW480) cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .

- Anti-inflammatory Effects : this compound compounds demonstrate anti-inflammatory properties by inhibiting nitric oxide production in macrophages, which is crucial for managing inflammatory responses .

- Antimicrobial Properties : Research has highlighted the antibacterial effects of this compound derivatives against pathogens such as Staphylococcus aureus, suggesting their potential use in treating infections .

- Hepatoprotective Effects : Some studies report that this compound derivatives can protect liver cells from damage, making them candidates for treating liver disorders .

- Antidiabetic Activity : this compound has been linked to hypoglycemic effects, contributing to its potential role in managing diabetes .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural modifications. Key findings include:

- Compounds with specific functional groups (e.g., hydroxyl groups at C2 and C3) exhibit enhanced antiproliferative activity compared to their less modified counterparts .

- The presence of enone functionalities in the A-ring significantly correlates with increased biological activity, particularly in antitumor applications .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Hepatoprotective Effects

A study conducted on oleanolic acid demonstrated its protective effects against liver damage induced by toxins. The results indicated a significant reduction in liver enzyme levels, suggesting that oleanolic acid may mitigate hepatotoxicity through antioxidant mechanisms .

In Vitro Studies

In vitro assays have been pivotal in elucidating the mechanisms behind the biological activities of this compound derivatives. For example, one study assessed the impact of various this compound derivatives on β-catenin/TCF-mediated luciferase activities in P19 cells, revealing significant modulation of Wnt signaling pathways .

特性

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,12aS,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22+,23+,24-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNKUCWWHVTTBY-KQCVGMHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872582 | |

| Record name | Oleanane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-67-0 | |

| Record name | Oleanane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleanane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleanane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLEANANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9Y4447CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。